molecular formula C10H9BrO3 B12604343 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one CAS No. 872611-38-6

1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one

Cat. No.: B12604343
CAS No.: 872611-38-6
M. Wt: 257.08 g/mol
InChI Key: QSIVUUZTXBYECP-UHFFFAOYSA-N
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Description

1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an acetyl group, a bromine atom, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one typically involves the reaction of 2-acetyl-4-bromophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethanone group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydroxyethanone group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Acetyl-4-chlorophenyl)-2-hydroxyethan-1-one
  • 1-(2-Acetyl-4-fluorophenyl)-2-hydroxyethan-1-one
  • 1-(2-Acetyl-4-iodophenyl)-2-hydroxyethan-1-one

Comparison: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable molecule for specific applications.

Properties

CAS No.

872611-38-6

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

1-(2-acetyl-4-bromophenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H9BrO3/c1-6(13)9-4-7(11)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3

InChI Key

QSIVUUZTXBYECP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)C(=O)CO

Origin of Product

United States

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